1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring, a methylamino group, and a prop-2-yn-1-one moiety. It is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
The synthesis of 1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of cyclopentanone with methylamine to form 1-(methylamino)cyclopentanol. This intermediate is then subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the propargyl position, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-2-propyn-1-one: This compound shares a similar cyclopentyl and propargyl structure but lacks the methylamino group, resulting in different chemical properties and reactivity.
1-(Methylamino)cyclopentanol: This intermediate in the synthesis of this compound has a hydroxyl group instead of the propargyl moiety, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and research applications .
Eigenschaften
Molekularformel |
C9H13NO |
---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-[1-(methylamino)cyclopentyl]prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(10-2)6-4-5-7-9/h1,10H,4-7H2,2H3 |
InChI-Schlüssel |
LEBRUVHUVAQOHL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CCCC1)C(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.